molecular formula C20H20N2OS B2612023 (1H-indol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797561-95-5

(1H-indol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2612023
CAS No.: 1797561-95-5
M. Wt: 336.45
InChI Key: CCIYZGLUMGWPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-indol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Antitumor Activity

The compound (1H-indol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone shows promise in cancer research due to its potent antitumor activity across various preclinical models. A study on the biotransformation of a similar compound, I-387, which shares a common indole structure, demonstrates significant findings. I-387 exhibits antitubulin action, potent antitumor activity, and a favorable profile in overcoming P-glycoprotein-mediated drug resistance, with less neurotoxicity compared to vinca alkaloids. Pharmacokinetic analysis in mice revealed a clearance rate, volume of distribution at steady state, and terminal half-life conducive to its potential therapeutic use. The metabolic stability of I-387 across species suggests the importance of structural modification for enhancing drug stability and efficacy against cancer (Ahn et al., 2011).

Antibacterial and Antifungal Activities

Novel indole-based compounds, including derivatives of (1H-indol-3-yl)methanone, have been synthesized and evaluated for their antimicrobial properties. One study focused on the synthesis of various 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone and its derivatives, showcasing their potential as antibacterial and antifungal agents. This highlights the versatile application of indole-based methanones in developing new antimicrobial drugs (Nagarapu & Pingili, 2014).

Molecular Docking Studies

The application of molecular docking studies to indole methanone derivatives provides insights into their potential biological activities. For example, novel compounds synthesized from thiazol-5-yl and thiophene-2-yl methanone were characterized and analyzed using density functional theory (DFT) and docking studies. These investigations are crucial for understanding the antibacterial activity of such compounds, demonstrating the role of structural analysis and theoretical studies in drug design and development (Shahana & Yardily, 2020).

Properties

IUPAC Name

1H-indol-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(18-14-16-8-4-5-9-17(16)21-18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYZGLUMGWPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.